

Application Notes: 1,5-Diaminoanthraquinone Derivatives for Biological Staining and Imaging

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Compound of Interest

Compound Name: 1,5-Diaminoanthraquinone

Cat. No.: B086024

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Introduction

While **1,5-Diaminoanthraquinone** serves as a foundational chemical structure, its direct application as a fluorescent stain in biological imaging is limited. However, its derivatives, most notably DRAQ5™, have been extensively developed and utilized as highly effective, far-red fluorescent probes for nuclear staining in both live and fixed cells.[1] DRAQ5™ is a cell-permeable anthraquinone dye that intercalates with DNA, offering a stoichiometric relationship between fluorescence intensity and DNA content.[2][3] Its far-red emission spectrum makes it particularly valuable for multiplexing with other common fluorophores like GFP and FITC, as it minimizes spectral overlap.[4][5] These notes provide detailed protocols and data for the application of DRAQ5™ in biological imaging for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Analysis of Nuclear Stains

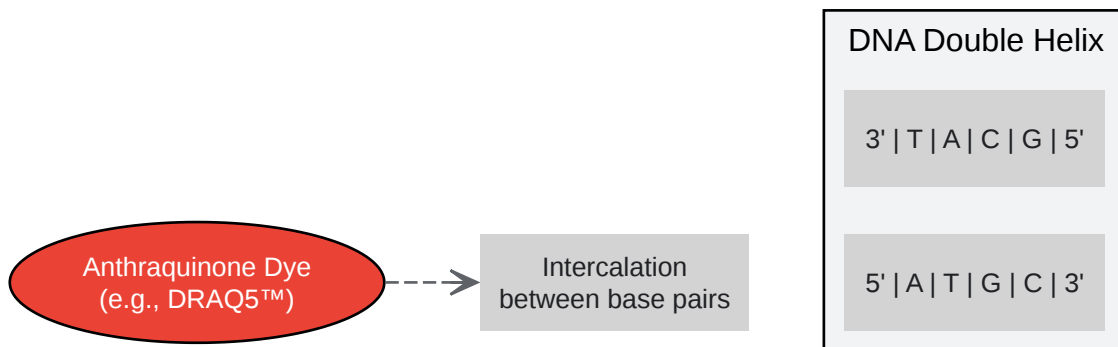
For researchers selecting a nuclear stain, understanding the spectral properties and working concentrations is crucial. The following table provides a quantitative comparison of DRAQ5™ with two other widely used nuclear stains, DAPI and Hoechst 33342.

Feature	DRAQ5™	DAPI	Hoechst 33342
Excitation Maximum (nm)	646	~358	~350[5]
Emission Maximum (nm)	681/697 (DNA-bound) [6]	~461	~461[5]
Molecular Weight (g/mol)	~413[6]	~350 (dihydrochloride)	~616
Live Cell Staining	Yes[2]	No (requires permeabilization)	Yes[7]
Fixed Cell Staining	Yes	Yes[8]	Yes[8]
Recommended Concentration (Imaging)	1-10 µM[9][10]	1-10 µg/mL[8]	1 µg/mL[8]
Recommended Concentration (Flow Cytometry)	5-20 µM	N/A	1 µg/mL
Photostability	High[2][11]	Moderate	Moderate[5]
Cytotoxicity	Potentially cytotoxic in long-term imaging[12]	N/A for live cells	Less cytotoxic at optimal concentrations[5]

Mechanism of Action: DNA Intercalation

Anthraquinone dyes, such as DRAQ5™, primarily function by intercalating into the DNA double helix.[2][13] This means the planar anthraquinone structure inserts itself between the base pairs of the DNA. This binding is non-covalent and highly specific to double-stranded DNA.[3] The fluorescence of DRAQ5™ is proportional to the amount of DNA present, making it suitable for cell cycle analysis.[2]

Mechanism of Anthraquinone Dye Staining

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Caption: DNA intercalation by an anthraquinone dye.

Experimental Protocols

Protocol 1: Live-Cell Nuclear Staining with DRAQ5™

This protocol outlines the steps for staining the nuclei of live cells for fluorescence microscopy.

Materials Required:

- Live cells cultured on an appropriate imaging vessel (e.g., glass-bottom dish)
- Complete cell culture medium
- DRAQ5™ (5 mM stock solution)
- Phosphate-Buffered Saline (PBS) or other suitable imaging buffer
- Incubator (37°C, 5% CO₂)

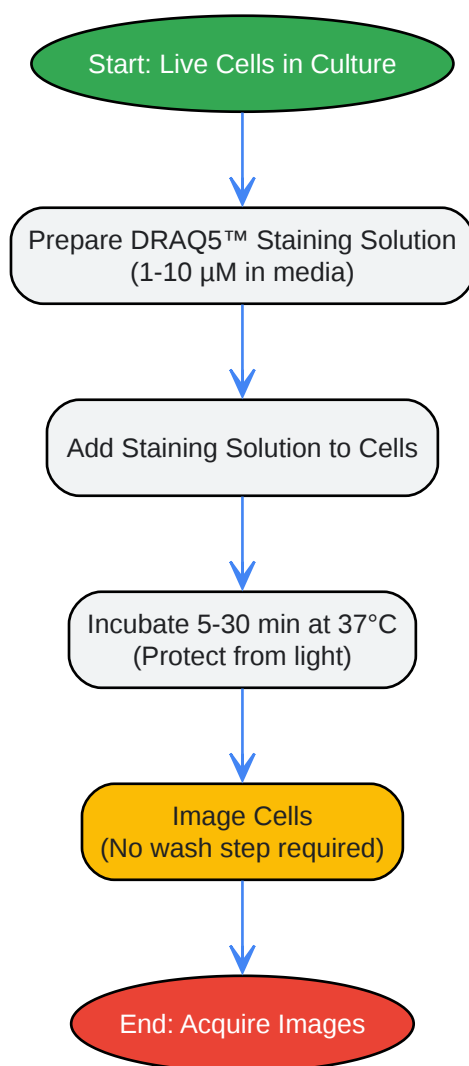
Procedure:

- Ensure cells are healthy and at the desired confluency for imaging.
- Prepare a working solution of DRAQ5™ in complete culture medium or imaging buffer to a final concentration of 1-10 µM.[\[9\]](#)[\[10\]](#)

- Remove the existing culture medium from the cells.
- Gently add the DRAQ5™ staining solution to the cells.
- Incubate the cells for 5-30 minutes at 37°C, protected from light.[\[4\]](#) Staining is typically rapid at 37°C.[\[9\]](#)
- No wash step is required; cells can be imaged directly in the staining solution.[\[4\]](#) For reduced background, the staining solution can be replaced with fresh imaging buffer before imaging.[\[14\]](#)
- Proceed to image the cells. It is recommended to analyze live cells within 2 hours of staining.[\[10\]](#)

Imaging Guidelines:

- Excitation: 633 nm or 647 nm laser line
- Emission: Use a long-pass filter such as 695LP, 715LP, or 780LP[\[9\]](#)



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Caption: Workflow for live-cell nuclear staining with DRAQ5™.

Protocol 2: Fixed-Cell Nuclear Staining with DRAQ5™

This protocol is for staining the nuclei of cells that have been previously fixed, often as part of an immunofluorescence workflow.

Materials Required:

- Fixed and permeabilized cells on coverslips or in an imaging plate
- DRAQ5™ (5 mM stock solution)

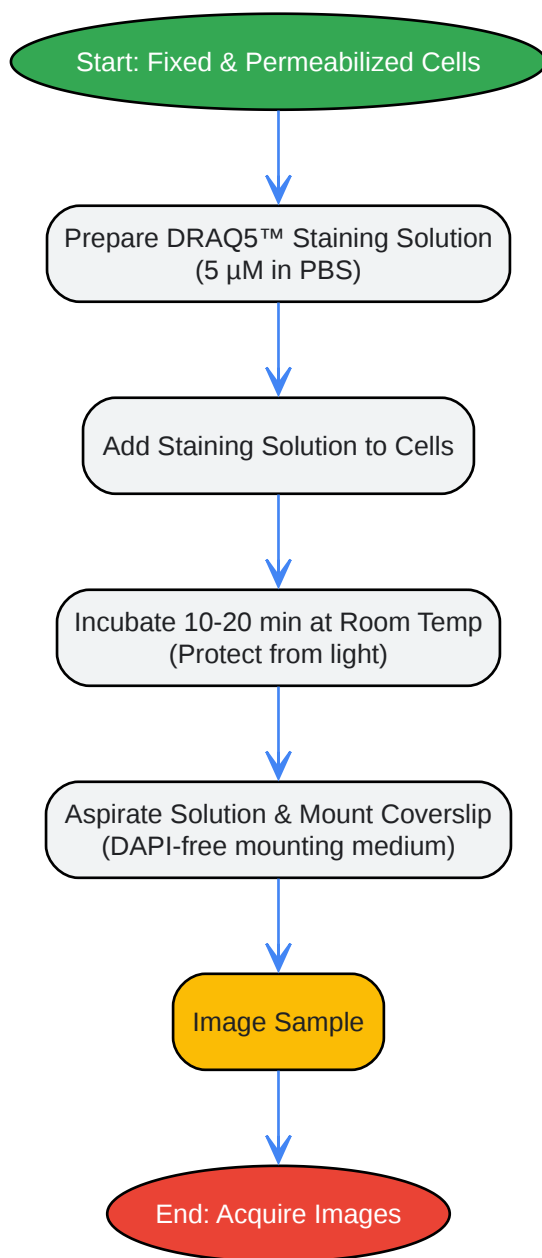
- Phosphate-Buffered Saline (PBS)
- Mounting medium (DAPI-free)

Procedure:

- Prepare a working solution of DRAQ5™ in PBS to a final concentration of 5 μ M.[[10](#)]
- After the final wash step of your immunofluorescence or fixation protocol, remove the wash buffer.
- Add the DRAQ5™ staining solution to the fixed cells, ensuring complete coverage.
- Incubate for 10-20 minutes at room temperature, protected from light.[[15](#)]
- Gently aspirate the staining solution. A wash step is generally not required.[[15](#)]
- Mount the coverslip onto a microscope slide using a DAPI-free mounting medium.
- Seal the coverslip and allow the mounting medium to cure.
- The sample is now ready for imaging.

Imaging Guidelines:

- Excitation: 633 nm or 647 nm laser line
- Emission: Use a far-red filter, such as a 660 nm long-pass or equivalent[[15](#)]



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Caption: Workflow for fixed-cell nuclear staining with DRAQ5™.

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